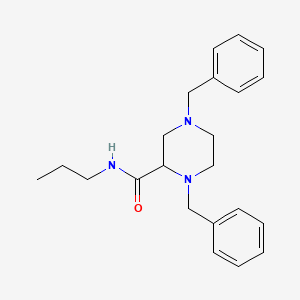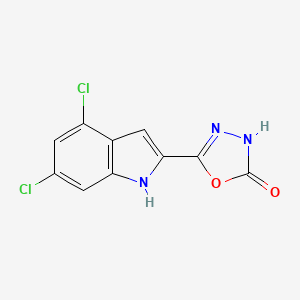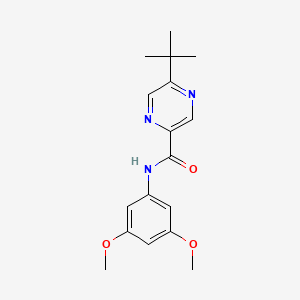
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes acetyl and acetyloxy functional groups, as well as methyl substitutions on the anthracenedione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- typically involves multi-step organic reactions. One common method includes the acetylation of 9,10-anthracenedione followed by the introduction of acetyloxy and methyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and consistency of the product. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction parameters is often necessary to achieve cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The acetyl and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride (Ac₂O) and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 2-acetyl-1,4-diamino-: Another anthraquinone derivative with different functional groups.
9,10-Anthracenedione, 2-acetyl-1-hydroxy-3,6-dimethyl-: A similar compound with hydroxy and methyl substitutions.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 2-acetyl-1-(acetyloxy)-3,7-dimethyl- lies in its specific functional groups and substitutions, which confer distinct chemical and biological properties. These unique features make it valuable for various applications in research and industry.
Propiedades
Número CAS |
479416-56-3 |
|---|---|
Fórmula molecular |
C20H16O5 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(2-acetyl-3,7-dimethyl-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C20H16O5/c1-9-5-6-13-14(7-9)19(24)17-15(18(13)23)8-10(2)16(11(3)21)20(17)25-12(4)22/h5-8H,1-4H3 |
Clave InChI |
RDEXDCMGTBHLIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C)C(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)

![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)







![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
